molecular formula C11H15NO2 B3256653 methyl (2S)-2-(methylamino)-3-phenylpropanoate CAS No. 27442-39-3

methyl (2S)-2-(methylamino)-3-phenylpropanoate

Cat. No.: B3256653
CAS No.: 27442-39-3
M. Wt: 193.24 g/mol
InChI Key: VJXKYPIBDBDIJL-JTQLQIEISA-N
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Description

Methyl (2S)-2-(methylamino)-3-phenylpropanoate is a chiral N-methylated amino acid ester derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. This compound features a phenylpropanoic acid skeleton, a common motif in biologically active molecules, and belongs to a class of phenylpropanoic acids . The N-methyl modification on the amino acid backbone is a key structural feature of interest in peptide mimicry and drug discovery, as it can significantly alter the conformational and metabolic properties of peptide-based compounds. Researchers utilize this and similar N-methylated derivatives, such as the closely related N-Methyl-L-phenylalanine benzyl ester , in the design and synthesis of novel molecules. While the specific biological activity and full research applications of this exact compound are not fully detailed in public sources, structurally related compounds have been investigated for their interactions with enzymes like thermolysin and are integral to the development of multi-target directed ligands (MTDLs) for complex diseases . Its exact mechanism of action is therefore highly dependent on the specific research context and the final compound into which it is incorporated. This product is intended for chemical synthesis and research applications only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(methylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKYPIBDBDIJL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2s 2 Methylamino 3 Phenylpropanoate

Enantioselective Synthesis Strategies

The critical stereocenter in methyl (2S)-2-(methylamino)-3-phenylpropanoate necessitates the use of enantioselective synthetic methods to ensure the desired (S)-configuration. These strategies include asymmetric alkylations, biocatalytic transformations, and stereoselective N-methylation techniques.

Asymmetric Alkylation and Amidification Routes

Asymmetric alkylation provides a powerful method for constructing the chiral backbone of amino acids. One notable approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent. For instance, a chiral Ni(II) complex of a glycine Schiff base can serve as a versatile chiral nucleophilic glycine equivalent. nih.gov This complex can be reacted with various electrophilic reagents under mild phase-transfer conditions to afford the desired α-amino acid derivatives with high diastereoselectivity. nih.gov

The general strategy involves the alkylation of the chiral Ni(II) complex, followed by a second-order asymmetric transformation that results in the nearly complete precipitation of the desired diastereomer, which can be isolated by simple filtration. nih.gov While not a direct synthesis of this compound, this methodology is applicable to the preparation of a wide range of phenylalanine-type tailor-made α-amino acids. nih.gov

Reagent/CatalystSubstrateProduct ConfigurationDiastereomeric Excess (d.e.)Reference
Chiral Ni(II) complexGlycine Schiff base(SC,RN,RC)>98% nih.gov

This table illustrates a representative asymmetric alkylation strategy for phenylalanine derivatives.

Biocatalytic Transformations for Chiral Purity

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Enzymes can be employed for both the asymmetric synthesis of the N-methyl-L-phenylalanine precursor and the kinetic resolution of racemic mixtures.

One innovative biocatalytic approach is the one-step N-methylamination of trans-cinnamic acid using a phenylalanine ammonia (B1221849) lyase (PAL) from Lycoris radiata (LrPAL3). This enzyme catalyzes the regio- and enantioselective addition of methylamine (B109427) to the double bond of trans-cinnamic acid to directly produce N-methyl-L-phenylalanine. ijournals.cn Another strategy involves the fermentative production of N-methylphenylalanine from phenylpyruvate using engineered Corynebacterium glutamicum. nih.gov This has been achieved by introducing an engineered Δ-1-piperideine-2-carboxylate reductase from Pseudomonas putida that catalyzes the reductive methylamination of phenylpyruvate. nih.gov

Kinetic resolution using enzymes is another effective method to obtain enantiomerically pure compounds. For example, the serine protease α-chymotrypsin can be used for the kinetic resolution of racemic phenylalanine methyl ester. rsc.org The enzyme selectively hydrolyzes the L-enantiomer, leaving the D-enantiomer of the methyl ester unreacted. While this method isolates the D-enantiomer, it demonstrates the principle of enzymatic resolution that can be adapted with other enzymes to selectively isolate the desired (S)-enantiomer of a related precursor.

EnzymeSubstrateProductKey FeatureReference
Phenylalanine Ammonia Lyase (LrPAL3)trans-Cinnamic acid and methylamineN-methyl-L-phenylalanineDirect asymmetric synthesis ijournals.cn
Engineered Reductase in C. glutamicumPhenylpyruvate and methylamineN-methylphenylalanineFermentative production nih.gov
α-ChymotrypsinRacemic phenylalanine methyl esterD-phenylalanine methyl ester and L-phenylalanineKinetic resolution rsc.org

Stereoselective N-Methylation Techniques

The introduction of the methyl group onto the nitrogen atom of L-phenylalanine or its ester derivative must be performed in a way that preserves the stereochemical integrity of the α-carbon. Several methods for the N-methylation of amino acids have been developed.

A common and practical method for the N-methylation of amino acid derivatives involves the use of dimethyl sulfate (B86663) in the presence of a base such as sodium hydride. asianpubs.org Another well-established strategy proceeds through a 5-oxazolidinone (B12669149) intermediate. researchgate.net The amino acid is first converted to an N-carbamoyl derivative, which then cyclizes to form a 5-oxazolidinone. Reductive cleavage of this intermediate yields the N-methyl amino acid. researchgate.net

The Fukuyama amine synthesis is another versatile method that can be applied to the preparation of N-methyl amino acids. asianpubs.org This involves the reaction of a primary amine with a 2-nitrobenzenesulfonamide, followed by alkylation of the resulting sulfonamide and subsequent deprotection. This method was successfully used to synthesize N-methyl-L-phenylalanine methyl ester. asianpubs.org

MethodReagentsIntermediateProductReference
Direct MethylationDimethyl sulfate, Sodium hydride-N-methyl amino acid derivative asianpubs.org
Oxazolidinone RouteN-carbamoylation, cyclization, reductive cleavage5-OxazolidinoneN-methyl amino acid researchgate.net
Fukuyama Amine Synthesis2-Nitrobenzenesulfonyl chloride, alkylating agent, deprotectionN-(2-Nitrobenzenesulfonyl) derivativeN-methyl amino acid ester asianpubs.org

Esterification and Protective Group Chemistry

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of N-methyl-L-phenylalanine. This transformation must be carried out under conditions that avoid racemization and other side reactions.

Direct Esterification Protocols

Direct acid-catalyzed esterification is a common method for converting amino acids to their corresponding esters. For the synthesis of L-phenylalanine methyl ester hydrochloride, a standard procedure involves reacting L-phenylalanine with methanol (B129727) in the presence of thionyl chloride. rsc.org The thionyl chloride reacts with methanol to form hydrogen chloride in situ, which catalyzes the esterification. A similar approach using trimethylchlorosilane (TMSCl) in methanol at room temperature has also been reported to give good to excellent yields of amino acid methyl ester hydrochlorides. researchgate.net

Microwave-assisted esterification using modified Mukaiyama's reagents has been investigated for N-acetyl-L-phenylalanine. nih.gov This method can offer faster reaction times and improved yields compared to conventional heating. nih.gov

MethodReagentsProductYieldReference
Thionyl ChlorideL-phenylalanine, Methanol, Thionyl chlorideL-phenylalanine methyl ester hydrochloride97% rsc.org
TrimethylchlorosilaneAmino acid, Methanol, TMSClAmino acid methyl ester hydrochlorideGood to excellent researchgate.net
Microwave-assisted MukaiyamaN-acetyl-L-phenylalanine, Methanol, Modified Mukaiyama's reagentN-acetyl-L-phenylalanine methyl esterUp to 77% nih.gov

Selective Methyl Ester Formation

In the context of multi-step syntheses, the esterification may need to be performed in the presence of other functional groups, requiring selective methods. The use of protective groups on the amino function, such as the N-Cbz group, allows for the esterification of the carboxylic acid under various conditions. For instance, N-Cbz-L-phenylalanine can be esterified to N-Cbz-L-phenylalanine methyl ester, which can then be N-methylated and subsequently deprotected to yield the target compound. asianpubs.org

Orthogonal Protection Strategies for Amine and Carboxyl Functionalities

In the multi-step synthesis of complex molecules like this compound, the strategic protection and deprotection of reactive functional groups are paramount. Orthogonal protection strategies are employed to selectively mask or unmask specific reactive sites—in this case, the secondary amine (methylamino) and the carboxyl (as a methyl ester) functionalities—without affecting other protected groups. This approach allows for sequential chemical transformations at different parts of the molecule with high precision and control. organic-chemistry.orgnih.gov

The core principle of an orthogonal strategy is the use of protecting groups that are removed under distinct and non-interfering reaction conditions. nih.gov For instance, one group might be labile to acidic conditions, while another is removed by base, hydrogenolysis, or photolysis. This selectivity is crucial for achieving high yields and minimizing the formation of side products.

For the synthesis involving intermediates leading to this compound, the N-methylamino group and a precursor carboxylic acid functionality must be orthogonally protected. The methyl ester in the final compound is itself a protecting group for the carboxylic acid. If other transformations are required before the final esterification, a different protecting group for the carboxyl group that is orthogonal to the chosen amine protecting group would be necessary.

Common protecting groups for the amino functionality in amino acid synthesis include the tert-butoxycarbonyl (Boc) group, which is removed by acid (e.g., trifluoroacetic acid), and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved by a mild base (e.g., piperidine). organic-chemistry.orgug.edu.pl The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group, typically removed by catalytic hydrogenolysis. researchgate.net

A viable orthogonal strategy for a precursor to this compound could involve protecting the N-methylamino group with Fmoc and the carboxylic acid as a benzyl (B1604629) ester. The Fmoc group can be selectively removed with piperidine (B6355638) to allow for further modification at the amine, while the benzyl ester remains intact. Subsequently, the benzyl ester can be removed by hydrogenolysis to yield the free carboxylic acid, without affecting the N-methylamino group if it were reprotected or involved in another bond.

Below is a table summarizing potential orthogonal protecting group pairs for the amine and carboxyl functionalities relevant to the synthesis of derivatives of this compound.

Amine Protecting GroupStructureDeprotection ConditionCarboxyl Protecting GroupStructureDeprotection ConditionOrthogonality
Fmoc (9-Fluorenylmethoxycarbonyl)20% Piperidine in DMFBn (Benzyl)H₂, Pd/CHigh: Base-labile vs. Hydrogenolysis
Boc (tert-Butoxycarbonyl)Trifluoroacetic Acid (TFA)Alloc (Allyloxycarbonyl)Pd(PPh₃)₄High: Acid-labile vs. Palladium-catalyzed removal
Cbz (Z) (Benzyloxycarbonyl)H₂, Pd/CtBu (tert-Butyl)Trifluoroacetic Acid (TFA)High: Hydrogenolysis vs. Acid-labile
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)2% Hydrazine in DMFMe (Methyl)-COOCH₃Saponification (e.g., NaOH)Moderate: Hydrazine-labile vs. strong base. Potential for side reactions.

Chemical Resolution Techniques for Enantiomeric Enrichment

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, obtaining enantiomerically pure compounds is a critical aspect of synthetic organic chemistry. For this compound, ensuring the (S)-configuration at the α-carbon is essential. Chemical resolution is a widely used method for separating enantiomers from a racemic mixture.

Diastereomeric Salt Formation

One of the most established methods for resolving racemates is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture of an acid or a base with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

In the context of resolving a racemic precursor to this compound, such as racemic N-methyl-phenylalanine, a chiral acid or base can be employed. For instance, if starting with racemic N-methyl-phenylalanine (which has a free carboxylic acid), a chiral base like (R)-(+)-α-phenylethylamine or (1R,2S)-(-)-ephedrine could be used. The reaction would yield two diastereomeric salts: [(S)-N-methyl-phenylalanine]·[(R)-chiral base] and [(R)-N-methyl-phenylalanine]·[(R)-chiral base].

Due to their different crystalline structures and solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent system. After separation of the crystals by filtration, the desired enantiomer of N-methyl-phenylalanine can be recovered by treating the salt with an acid to neutralize the chiral base.

Conversely, if the carboxylic acid is esterified, the resolution must be performed on the racemic amine. This would involve using a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, to form diastereomeric salts with the racemic methyl ester of N-methyl-phenylalanine.

The efficiency of diastereomeric salt resolution is influenced by several factors, including the choice of resolving agent, the solvent system, temperature, and the rate of cooling.

Chiral Resolving AgentTypeReacts WithPrinciple of Separation
(R)-(+)-α-Phenylethylamine Chiral BaseRacemic N-methyl-phenylalanine (acid)Forms diastereomeric salts with different solubilities.
(+)-Tartaric Acid Chiral AcidRacemic methyl N-methyl-phenylpropanoate (base)Forms diastereomeric salts amenable to fractional crystallization.
(1R,2S)-(-)-Ephedrine Chiral BaseRacemic N-methyl-phenylalanine (acid)Differential solubility of the resulting diastereomeric salts.
(R)-(-)-Mandelic Acid Chiral AcidRacemic methyl N-methyl-phenylpropanoate (base)Formation and separation of diastereomeric salts by crystallization.

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer a powerful and versatile alternative to classical resolution for the separation of enantiomers. These methods rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

For the analytical or preparative separation of this compound, a column packed with a CSP is used. The enantiomers of the racemic compound are passed through the column, and they form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.

A variety of CSPs are commercially available, and their selection is crucial for achieving good separation. Common types of CSPs include:

Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support and are effective for a broad range of compounds.

Pirkle-type or brush-type CSPs: These have small chiral molecules covalently bonded to the silica surface.

Macrocyclic antibiotic CSPs: These are particularly useful for the separation of amino acids and related compounds.

The choice of mobile phase is also critical and is optimized to maximize the separation factor (α) and resolution (Rs). For preparative chiral chromatography, the goal is to separate larger quantities of the racemate to obtain the desired enantiomer in high purity. While this method can be highly effective, it is often more expensive and resource-intensive than classical resolution, particularly on a large scale.

Scale-Up Considerations and Process Optimization in Synthesis

Translating a laboratory-scale synthesis to an industrial-scale process presents a unique set of challenges. The primary goals of scale-up and process optimization are to ensure the synthesis is safe, cost-effective, robust, and consistently produces the target compound with the required purity and yield.

Efficiency and Yield Maximization

Reaction Conditions: Temperature, pressure, reaction time, and mixing are all critical variables. A reaction that works well in a small flask may behave differently in a large reactor due to differences in heat and mass transfer.

Stoichiometry of Reagents: Minimizing the excess of expensive or hazardous reagents is crucial for cost-effectiveness and waste reduction.

Catalyst Loading and Efficiency: For catalytic reactions, optimizing the catalyst loading and turnover number can significantly impact the process economics.

Work-up and Isolation Procedures: The methods used to isolate and purify the product at each stage, such as extraction, crystallization, and filtration, must be efficient and scalable.

For the synthesis of this compound, this could involve optimizing the N-methylation step of a phenylalanine precursor to minimize over-methylation or other side reactions. The choice of methylating agent and reaction conditions would be carefully selected to be both high-yielding and amenable to large-scale operations.

Purity Profile Enhancement

Controlling the purity of the final product and all intermediates is a critical aspect of process chemistry. This involves identifying potential impurities, understanding their origin, and developing strategies to minimize their formation or effectively remove them.

Impurity Profiling: Analytical techniques such as HPLC, GC, and mass spectrometry are used to identify and quantify impurities. These may include starting materials, reagents, by-products from side reactions, and diastereomers or enantiomers.

Control of Critical Process Parameters: By carefully controlling the reaction conditions, the formation of specific impurities can often be suppressed.

Purification Strategies: The purification methods must be robust and scalable. Crystallization is often the preferred method for purification on a large scale as it can be highly effective at removing a wide range of impurities and is generally cost-effective. Recrystallization or slurry washes may be employed to enhance the purity of the final product.

In the case of this compound, a key purity concern would be the enantiomeric excess. The process would need to incorporate a highly efficient resolution or asymmetric synthesis step, and the final product would be rigorously tested to ensure it meets the required stereochemical purity.

Comprehensive Analytical Characterization of Methyl 2s 2 Methylamino 3 Phenylpropanoate

Chromatographic Purity and Stereochemical Analysis

Chromatographic methods are essential for separating methyl (2S)-2-(methylamino)-3-phenylpropanoate from impurities, starting materials, and its corresponding enantiomer. These techniques provide critical information on both the chemical and chiral purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For compounds of this nature, a reversed-phase HPLC method is typically employed.

A new, simple normal-phase HPLC (NP-HPLC) method has been established to separate similar compounds, such as 3-[4-(2-methylpropyl)phenyl]propanoic acid from ibuprofen (B1674241) sodium, with a total run time of less than 20 minutes. researchgate.net While specific parameters for this compound are not detailed in the provided research, a typical HPLC method for purity assessment would involve the parameters outlined in the table below. The stability of related compounds in biological matrices has been successfully evaluated using HPLC, demonstrating its robustness for quantitative analysis. researchgate.net

Table 1: Representative HPLC Parameters for Purity Analysis

Parameter Typical Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides a non-polar stationary phase for separation.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient) The solvent system that carries the sample through the column. A gradient elution is used to resolve compounds with a range of polarities.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Column Temp. 25°C Ensures reproducible retention times.
Detector UV at 210 nm or 254 nm Detects the compound based on the absorbance of the phenyl group.

| Injection Vol. | 10 µL | The amount of sample introduced into the system. |

Ensuring the stereochemical purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Ultra-Performance Convergence Chromatography (UPC²), a modern form of Supercritical Fluid Chromatography (SFC), is exceptionally well-suited for this purpose. waters.com This technique utilizes compressed carbon dioxide as the primary mobile phase, offering advantages in speed and resolution over traditional normal-phase HPLC. waters.comwaters.com

A UPC² method has been successfully developed for the chiral separation of the closely related D- and L-phenylalanine methyl esters. waters.comwaters.com This method provides superior resolution and a five-fold increase in throughput compared to normal-phase HPLC. waters.com Given the structural similarity, a comparable method would be highly effective for resolving the enantiomers of this compound. The low baseline noise in UV detection allows for the quantification of enantiomeric impurities down to 0.01%. waters.comwaters.com

Table 2: Typical UPC² Parameters for Chiral Separation of Phenylalanine Esters

Parameter Condition Rationale
System ACQUITY UPC² with PDA detection A system designed for high-resolution supercritical fluid chromatography. waters.com
Column CHIRALPAK ID, 4.6 x 100 mm, 3 µm A polysaccharide-based chiral stationary phase for enantiomeric resolution. waters.com
Mobile Phase A CO₂ The primary, non-polar mobile phase. waters.com
Mobile Phase B Methanol (B129727) with 0.1% NH₄OH An organic modifier to adjust solvent strength and improve peak shape. waters.com
Conditions Isocratic: 90% A, 10% B A constant mobile phase composition for consistent separation. waters.com
Flow Rate 1.5 mL/min Optimized for speed and resolution. waters.com
Back Pressure 2500 psi Maintains the CO₂ in a supercritical or liquid state. waters.com

| Detection | UV at 210 nm | Wavelength for sensitive detection of the analyte. waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. researchgate.net However, this compound, with its polar secondary amine and ester functional groups, has low volatility and is not directly amenable to GC analysis. jfda-online.com To overcome this, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.comweber.hu

Common derivatization strategies include:

Silylation: This process replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comthermofisher.com Silylation is a widely used method in metabolite profiling to make compounds suitable for GC-MS analysis. thermofisher.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) can be used to convert the amine to a fluoroacyl derivative. jfda-online.com This not only increases volatility but can also enhance detection sensitivity. jfda-online.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides mass-to-charge ratio data, allowing for definitive identification based on the fragmentation pattern. ajprd.com

Table 3: GC-MS Operational Parameters

Parameter Typical Setting Function
GC Column Elite-5MS (or similar), 30 m x 0.25 mm A non-polar column suitable for a wide range of organic compounds. ajprd.com
Carrier Gas Helium at 1 mL/min Inert gas that carries the sample through the column. csic.es
Injector Temp. 250°C Ensures rapid volatilization of the derivatized sample. ajprd.com
Oven Program Temperature ramp (e.g., 60°C to 300°C) Separates compounds based on their boiling points and column interactions. ajprd.com
Ion Source Electron Ionization (EI) at 70 eV Fragments the analyte molecules in a reproducible manner. csic.es
Mass Analyzer Quadrupole or Ion Trap Separates the fragment ions based on their mass-to-charge ratio.

| Scan Range | 50-600 Da | The range of masses scanned by the detector. ajprd.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis. sigmaaldrich.comnih.gov It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of the target compound, and determining the appropriate solvent system for column chromatography purification. sigmaaldrich.com

In the context of this compound, a small amount of the reaction mixture or purified sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. After development, the separated spots can be visualized, often under UV light (due to the phenyl group) or by staining with a chemical reagent like ninhydrin, which reacts with the secondary amine to produce a colored spot. colostate.edu

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed information about the connectivity of atoms and their chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. st-andrews.ac.ukencyclopedia.pub Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide unique information about the molecular framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the methine (CH) proton at the stereocenter, the methylene (B1212753) (CH₂) protons, the N-methyl protons, and the O-methyl protons of the ester. docbrown.info The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., singlet, doublet, triplet) arise from spin-spin coupling with neighboring protons. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. docbrown.info This provides direct evidence for the carbon skeleton. Key signals would include the carbonyl carbon of the ester, the aromatic carbons, the aliphatic carbons of the main chain, and the two distinct methyl group carbons. pearson.com

While specific experimental spectra for this compound were not available in the searched literature, the expected chemical shifts can be predicted based on data from closely related structures such as methyl propanoate and other phenylpropanoate derivatives. docbrown.infodocbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Type Predicted ¹H Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Shift (δ, ppm)
Aromatic-H 7.20 - 7.40 Multiplet 127 - 138
α-CH ~3.5 - 3.8 Doublet of Doublets ~65
β-CH₂ ~2.9 - 3.2 Multiplet ~40
O-CH₃ ~3.7 Singlet ~52
N-CH₃ ~2.4 Singlet ~35
N-H ~1.5 - 2.0 Broad Singlet N/A

| C=O (Ester) | N/A | N/A | ~174 |

Table 5: List of Compounds Mentioned

Compound Name
This compound
Phenylalanine
3-[4-(2-methylpropyl)phenyl]propanoic acid
Ibuprofen sodium
D-phenylalanine methyl ester
L-phenylalanine methyl ester
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Pentafluoropropionic anhydride
Ninhydrin

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: a secondary amine, an ester, and a monosubstituted aromatic ring.

The analysis of closely related compounds, such as N-acylated and N-allylated phenylalanine methyl esters, provides a clear indication of the expected spectral features. rsc.orgresearchgate.net The key vibrational modes are:

N-H Stretch: A moderate absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) bond. For instance, the FTIR spectrum of poly N-acryloyl L-phenylalanine methyl ester shows the presence of a secondary amino group at 3339 cm⁻¹. rsc.org

C-H Stretches (Aromatic and Aliphatic): The aromatic C-H stretching vibrations of the phenyl group typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). researchgate.net The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected as stronger bands in the 2850-2980 cm⁻¹ region. rsc.orgresearchgate.net

C=O Stretch (Ester): A strong, sharp absorption band is the most prominent feature for the ester functional group. This carbonyl (C=O) stretching vibration is consistently observed in the range of 1730-1750 cm⁻¹. Spectra for similar compounds show this peak clearly around 1730-1737 cm⁻¹. researchgate.netorgsyn.org

C=C Stretches (Aromatic): The phenyl ring exhibits characteristic C=C bond stretching vibrations that appear as one or more moderate to weak bands in the 1450-1600 cm⁻¹ region.

N-H Bend: The bending vibration for the secondary amine is typically found around 1550-1650 cm⁻¹.

C-O Stretch (Ester): The stretching vibrations of the C-O single bonds of the ester group produce strong, characteristic bands in the fingerprint region, typically between 1150 and 1280 cm⁻¹. orgsyn.org

The collective presence of these absorption bands provides a unique spectral fingerprint for the compound, confirming the integrity of its core functional groups.

Table 1: Expected Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Medium
Aromatic RingC-H Stretch3030 - 3080Weak-Medium
Aliphatic GroupsC-H Stretch2850 - 2980Medium-Strong
Ester CarbonylC=O Stretch1730 - 1750Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
Secondary AmineN-H Bend1550 - 1650Medium
EsterC-O Stretch1150 - 1280Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₅NO₂), the monoisotopic mass is 193.1103 Da. uni.lu In typical mass spectrometry experiments using soft ionization techniques like electrospray ionization (ESI), the compound is observed as a protonated molecular ion [M+H]⁺ at m/z 194.1176. uni.lu

Under electron ionization (EI), the molecular ion (M⁺˙ at m/z 193) is energetically unstable and undergoes predictable fragmentation, providing valuable structural information. chemguide.co.uk The fragmentation pattern is influenced by the stability of the resulting fragment ions and neutral losses. Key fragmentation pathways for this compound are inferred from studies of similar N-methylated and non-methylated phenylalanine esters. nih.govnih.govresearchgate.net

Loss of the Methoxycarbonyl Radical: A primary fragmentation pathway involves the cleavage of the ester group, leading to the loss of a methoxycarbonyl radical (•COOCH₃, 59 Da). This results in a prominent fragment ion at m/z 134 . This ion, [C₉H₁₂N]⁺, corresponds to the N-methyl-2-phenylethylaminium cation.

Formation of the Tropylium (B1234903) Ion: Cleavage of the bond between the alpha and beta carbons of the side chain is common for phenylalanine derivatives. This leads to the formation of the highly stable benzyl (B1604629) cation, which often rearranges to the even more stable tropylium ion ([C₇H₇]⁺) at m/z 91 .

Formation of the Iminium Ion: Another characteristic fragmentation involves the cleavage of the Cα-Cβ bond to form an iminium ion. This would result in a fragment containing the amino acid core, [CH(NHCH₃)COOCH₃]⁺, with an expected m/z 102 .

The observation of the molecular ion peak alongside these characteristic fragment ions provides strong evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound
m/zProposed FragmentFormulaNotes
194[M+H]⁺[C₁₁H₁₆NO₂]⁺Protonated molecular ion (ESI)
193[M]⁺˙[C₁₁H₁₅NO₂]⁺˙Molecular ion (EI)
134[M - •COOCH₃]⁺[C₉H₁₂N]⁺Loss of methoxycarbonyl radical
102[CH(NHCH₃)COOCH₃]⁺[C₄H₈NO₂]⁺Iminium ion from Cα-Cβ cleavage
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion from benzyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the phenyl group.

The UV-Vis spectrum of this compound in a non-polar solvent is expected to be dominated by the absorption bands of the monosubstituted benzene (B151609) ring. These transitions, originating from the π-electrons of the aromatic system, typically include:

A strong E₂-band occurring below 220 nm.

A characteristic, weaker B-band (benzenoid band) which appears as a series of fine-structured peaks between approximately 240 nm and 270 nm.

For a closely related compound, N-acryloyl L-phenylalanine methyl ester, a characteristic absorption for the phenyl functional group was observed at 260 nm. rsc.org This absorption corresponds to the π → π* transition of the benzenoid system. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity but remain a key identifier for the presence of the aromatic ring.

Table 3: Expected UV-Vis Absorption Data for this compound
ChromophoreElectronic TransitionExpected λmax (nm)
Phenyl Groupπ → π* (B-band)~260
Phenyl Groupπ → π* (E₂-band)< 220

Optical Rotation and Circular Dichroism for Enantiomeric Excess Determination

As a chiral molecule with a stereocenter at the alpha-carbon (C2), this compound is optically active. Optical rotation and circular dichroism (CD) are chiroptical techniques fundamental for confirming the absolute configuration and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govresearchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. Chiral chromophores, or achiral chromophores in a chiral environment, will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. The aromatic ring in this compound is expected to give rise to distinct Cotton effects in the UV region (around 240-270 nm), corresponding to its electronic transitions. The sign and magnitude of these effects are unique to the (2S) configuration. The CD spectrum of the (2R)-enantiomer would be a mirror image. The intensity of the CD signal is directly proportional to the enantiomeric excess, making it a highly sensitive method for assessing enantiomeric purity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can unambiguously establish the absolute configuration of a chiral center, as well as provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not available in the surveyed literature, analysis of a closely related molecule, N-Cinnamoyl-l-phenylalanine methyl ester, illustrates the detailed information that can be obtained. nih.gov A crystallographic study would reveal:

Absolute Configuration: By using a known-chirality starting material (L-phenylalanine) and observing the resulting crystal structure, the (S) configuration at the C2 carbon can be unequivocally confirmed.

Molecular Conformation: The precise arrangement of the atoms, including the torsion angles defining the orientation of the phenyl, methylamino, and methyl ester groups relative to each other, would be determined.

Crystal Packing and Intermolecular Forces: The analysis would show how individual molecules are arranged in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as hydrogen bonds (e.g., between the N-H group of one molecule and the carbonyl oxygen of another) and potential π–π stacking interactions between the phenyl rings of adjacent molecules. nih.gov

For N-Cinnamoyl-l-phenylalanine methyl ester, the structure was solved in the orthorhombic crystal system, and the analysis detailed how molecules stack along a crystallographic axis, connected by N—H⋯O hydrogen bonds and stabilized by π–π interactions. nih.gov A similar analysis for the title compound would provide the ultimate proof of its structure and stereochemistry.

Table 4: Illustrative Crystal Data Parameters from a Related Phenylalanine Derivative
ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)15.041
b (Å)22.550
c (Å)4.990
V (ų)1692.4
Z4
Key InteractionsN—H⋯O Hydrogen Bonds, π–π stacking
Data from N-Cinnamoyl-l-phenylalanine methyl ester for illustrative purposes. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
L-phenylalanine
N-acryloyl L-phenylalanine methyl ester
Triallyl L-phenylalanine
L-phenylalanine methyl ester hydrochloride
N-Cinnamoyl-l-phenylalanine methyl ester
N-trifluoroacetyl-N-methyl-l-phenylalanine methyl ester

Computational and Theoretical Investigations of Methyl 2s 2 Methylamino 3 Phenylpropanoate

Molecular Modeling and Conformational Analysis

The flexibility of methyl (2S)-2-(methylamino)-3-phenylpropanoate, arising from its rotatable bonds, gives rise to a complex conformational landscape. Molecular modeling techniques are employed to explore this landscape, identifying stable conformers and the energetic barriers between them.

To map the potential energy surface of this compound, a systematic search for low-energy conformations is typically performed. This process often begins with molecular mechanics methods, which use classical force fields to rapidly evaluate the energies of a vast number of potential structures. These initial geometries are then refined using more accurate but computationally intensive quantum mechanical methods.

The resulting conformational landscape reveals the relative energies of different spatial arrangements of the molecule. For a molecule like this compound, one would expect to find several low-energy conformers, with the benzyl (B1604629) and methyl ester groups adopting various orientations relative to the amino acid backbone.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound in the Gas Phase.

ConformerKey Dihedral Angles (φ, ψ, χ1)Relative Energy (kcal/mol)Methodology Note
I-150°, 150°, 60°0.00Illustrative data based on typical values for phenylalanine derivatives. Actual values would require specific calculations. The dihedral angles define the backbone and side-chain orientation.
II-80°, 100°, 180°0.85
III-140°, 130°, -60°1.20
IV70°, -90°, 75°2.50

The conformation of a molecule can be significantly influenced by its environment. Solvation models are therefore incorporated into computational studies to simulate the effect of a solvent on the conformational preferences of this compound. These models can be either implicit, treating the solvent as a continuous medium, or explicit, involving the individual modeling of solvent molecules.

In a polar solvent like water or methanol (B129727), conformations that expose polar groups (such as the ester and amino groups) to the solvent and bury hydrophobic groups (like the phenyl ring) may be favored. This can lead to a shift in the relative populations of the conformers compared to the gas phase. For instance, conformations that allow for favorable hydrogen bonding between the molecule and the solvent will be stabilized. Computational studies on similar peptides have shown that the solvent can alter the balance between different secondary structures and local conformations.

Quantum Chemical Studies

Quantum chemical methods provide a more detailed and accurate description of the electronic structure of this compound, which is fundamental to understanding its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. DFT calculations can be used to determine a variety of electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom, while the LUMO is expected to be centered on the carbonyl group of the ester.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (B3LYP/6-31G*).

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap5.7 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Note: These are representative values based on calculations for similar molecules. The exact values depend on the level of theory and basis set used.

For even higher accuracy, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide benchmark-quality results for electronic properties. These methods are particularly useful for validating the results obtained from DFT and for studying systems where electron correlation effects are critical. For this compound, ab initio calculations could be used to obtain highly accurate ionization potentials, electron affinities, and excited-state properties.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

For this compound, computational methods could be used to elucidate the mechanisms of reactions such as ester hydrolysis or N-alkylation. For instance, in the case of ester hydrolysis, calculations could determine whether the reaction proceeds through a concerted or a stepwise mechanism, and identify the structure and energy of the transition state. This information provides a detailed, step-by-step picture of the bond-breaking and bond-forming processes.

For example, a computational study of the base-catalyzed hydrolysis of the ester group would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculations would aim to locate the tetrahedral intermediate and the transition states leading to its formation and breakdown. The calculated activation energy for the rate-determining step would provide a theoretical estimate of the reaction rate.

Structure-Reactivity Relationship (SRR) Analysis through Computational Methods

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide significant insights into the relationship between the molecular structure of methylphenidate (MPH) analogues and their biological activity. These theoretical studies are crucial for understanding the molecular determinants of their interaction with biological targets, such as the dopamine (B1211576) transporter (DAT), and for guiding the design of new compounds with desired properties. nih.govnjit.edu

Two-dimensional (2D) and three-dimensional (3D) QSAR techniques have been employed to develop predictive models for the DAT binding affinity of series of MPH analogs. researchgate.net These models correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with their observed biological activities. njit.edu

A key computational approach used in these studies is Comparative Molecular Field Analysis (CoMFA). CoMFA is a 3D-QSAR method that generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields for each molecule at the grid points. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a model that relates the 3D properties of the molecules to their biological activity. nih.govmdpi.com

Research findings from CoMFA and other QSAR studies on threo-methylphenidate analogs have elucidated several key structural features that govern their binding affinity for the dopamine transporter. nih.govresearchgate.net The primary focus of these investigations has been the substitution pattern on the phenyl ring, which has been identified as a major determinant of DAT binding affinity. researchgate.net

Key Findings from Computational SRR Analysis:

Steric Hindrance: CoMFA contour maps reveal that the 2'-position of the phenyl ring is sensitive to steric bulk. The presence of large substituents at this position generally leads to a decrease in DAT binding affinity, suggesting that the binding pocket cannot accommodate significant bulk in this region. nih.govresearchgate.net

Electronic Effects: The addition of electron-withdrawing groups, such as halogens, to the 3' or 4' positions of the phenyl ring has been shown to enhance DAT binding affinity. nih.gov This suggests that the electronic properties of the phenyl ring play a critical role in the molecule's interaction with the transporter.

Substituent Conformation: The spatial orientation of substituents on the phenyl ring is also crucial. Optimal activity is observed when the bulk of the substituent lies predominantly within the plane of the phenyl ring. Substituents with significant bulk extending above or below the ring plane tend to decrease binding affinity. nih.govresearchgate.net

The table below summarizes the general structure-reactivity relationships for phenyl ring substitutions in threo-methylphenidate analogs as determined by computational studies.

Phenyl Ring PositionSubstituent TypeEffect on DAT Binding AffinityComputational Rationale
2' Bulky GroupsDecreaseSteric hindrance within the binding site. nih.govresearchgate.net
3' Electron-withdrawingIncreaseFavorable electronic interactions with the transporter. nih.gov
4' Electron-withdrawingIncreaseFavorable electronic interactions with the transporter. nih.gov
3' & 4' In-plane substituentsOptimalConformationally favorable for fitting into the binding pocket. nih.gov
3' & 4' Out-of-plane substituentsDecreaseSteric clashes that reduce binding affinity. nih.gov

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies of Methyl 2s 2 Methylamino 3 Phenylpropanoate

Amine Group Reactivity

The secondary amine in methyl (2S)-2-(methylamino)-3-phenylpropanoate is nucleophilic and can participate in a range of bond-forming reactions.

The secondary amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides yields N-sulfonyl derivatives. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups. For instance, the Fukuyama amine synthesis provides a method for preparing N-methylated amino acids that involves an initial sulfonylation step.

A typical acylation reaction involves the treatment of the amino ester with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Table 1: Representative Acylation and Sulfonylation Reactions of Amino Esters

Reactant Reagent Product Conditions Yield
L-Phenylalanine methyl ester hydrochloride 2-Nitrobenzenesulfonyl chloride N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester Triethylamine, Dichloromethane 97.8%

Further alkylation of the secondary amine can be achieved using alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled through careful selection of reaction conditions. N-acylation, as discussed previously, is a more common and controlled transformation.

Reductive amination is another important method for introducing alkyl groups. This involves the reaction of an amine with a carbonyl compound to form an iminium ion, which is then reduced in situ to the corresponding alkylated amine.

Primary amines condense with aldehydes and ketones to form stable imines, also known as Schiff bases. However, secondary amines like the one in this compound react with carbonyl compounds to form iminium ions, which are generally unstable and highly reactive intermediates. These iminium ions can then react further, for example, by losing a proton from an adjacent carbon to form an enamine.

For instance, the reaction of alanine (B10760859) methyl ester, a primary amino acid ester, with benzaldehyde (B42025) yields a stable Schiff base. In contrast, the reaction of this compound with an aldehyde would generate an iminium ion, which would be susceptible to further transformations rather than isolation as a stable Schiff-base-like product.

Ester Group Reactivity

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-methyl-L-phenylalanine, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. Base-catalyzed hydrolysis, or saponification, is usually carried out at room temperature or with gentle heating using a stoichiometric amount of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The kinetics of base-catalyzed hydrolysis of α-amino acid esters have been studied, revealing that the reaction follows second-order kinetics. chemrxiv.org

Table 2: Conditions for the Hydrolysis of Phenylalanine Methyl Ester Derivatives

Substrate Conditions Product
N-acetyl-D,L-phenylalanine methyl ester Aqueous system with serine proteinase N-acetyl-L-phenylalanine
This compound Aqueous HCl, heat (2S)-2-(methylamino)-3-phenylpropanoic acid

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.org For example, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst will produce ethyl (2S)-2-(methylamino)-3-phenylpropanoate and methanol (B129727). masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. wikipedia.org

Enzymatic transesterification using lipases offers a milder and more selective alternative to chemical methods. researchgate.net Lipases can catalyze the transesterification of amino acid esters in organic solvents, providing a green chemistry approach to the synthesis of new ester derivatives. researchgate.netkaist.ac.kr

Table 3: Catalysts for Transesterification of Methyl Esters

Catalyst Type Example Catalyst Conditions
Acid Sulfuric Acid (H₂SO₄) Excess alcohol, heat
Base Sodium Methoxide (NaOMe) Anhydrous alcohol
Enzyme Lipase (e.g., Novozym 435) Organic solvent, mild temperature

Amidation with Primary and Secondary Amines

The conversion of the methyl ester in this compound to an amide is a key transformation. This reaction, known as aminolysis, can be sluggish but is achievable under various conditions. One approach involves heating the ester with a primary or secondary amine, often in the presence of a solvent like ethylene (B1197577) glycol. google.com The reaction proceeds until the starting ester or amine is consumed. google.com

Recent advancements have led to more efficient, environmentally friendly methods for amide synthesis. For instance, solvent-free and transition-metal-free approaches have been developed for the synthesis of amides from esters and amines. researchgate.net Another highly efficient method involves the use of alkali metal amidoboranes, which can convert esters to primary and secondary amides at room temperature within minutes and in nearly quantitative yields without the need for a catalyst. nih.gov Microwave irradiation has also been employed to facilitate the solvent-free synthesis of amides from non-enolizable esters and amines. google.com

The general mechanism of amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of methanol and the formation of the corresponding amide. The reactivity of the amine and the ester, as well as the reaction conditions, can significantly influence the reaction rate and yield.

A variety of reagents and catalysts have been developed to promote this transformation, including the use of cyanide as a mild and efficient catalyst. google.com The choice of method often depends on the specific amine and the desired product, with considerations for functional group tolerance and reaction conditions.

Table of Amidation Methods
MethodReagents/CatalystsConditionsKey FeaturesReference
Conventional HeatingAmine, Ethylene GlycolRefluxStandard method, completion monitored by TLC. google.com
Alkali Metal AmidoboranesNaRNHBH3 (R = H, Me)Room Temperature, 5 minFast, high-yield, catalyst-free. nih.gov
Microwave IrradiationAmineSolvent-freeEfficient for non-enolizable esters. google.com
Catalytic AminolysisAmine, Cyanide-Mild and efficient. google.com
Solvent- and Metal-FreeAryl Amine-Environmentally friendly. researchgate.net

Reactions at the α-Carbon and Phenyl Ring

The α-carbon of this compound is a chiral center, and its functionalization while retaining the stereochemistry is a significant aspect of its chemistry. The presence of the methylamino and phenylpropyl groups influences the reactivity of this center. Stereoselective reactions at this position are crucial for the synthesis of chiral derivatives with specific biological activities.

While specific examples of stereoselective functionalization directly on this compound are not extensively detailed in the provided context, general principles of α-carbon functionalization of amino acid derivatives can be applied. These reactions often involve the formation of an enolate or its equivalent, which can then react with various electrophiles. Maintaining stereochemical integrity often requires the use of chiral auxiliaries or catalysts. The N-methyl group can influence the stereochemical outcome of these reactions by affecting the conformation of the molecule and the approach of the electrophile.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The substituent already present on the ring, in this case, the -(CH2)CH(NHCH3)COOCH3 group, directs the incoming electrophile to specific positions on the ring. This substituent is generally considered to be an ortho-, para-directing group and is activating due to the alkyl chain.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would involve the reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group (NO2) onto the phenyl ring, predominantly at the ortho and para positions. libretexts.org Similarly, halogenation with a halogen (e.g., Br2) and a Lewis acid catalyst would introduce a halogen atom at the same positions.

The reaction conditions for these substitutions must be carefully controlled to avoid side reactions involving the other functional groups in the molecule, namely the ester and the secondary amine. The amine group, in particular, can be protonated under strongly acidic conditions, which would change its directing effect to meta-directing and deactivating.

Table of Potential Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsElectrophileExpected Product Position
NitrationHNO3, H2SO4NO2+ortho, para
HalogenationBr2, FeBr3 or Cl2, AlCl3Br+ or Cl+ortho, para
SulfonationFuming H2SO4SO3ortho, para
Friedel-Crafts AlkylationR-Cl, AlCl3R+ortho, para
Friedel-Crafts AcylationRCOCl, AlCl3RCO+ortho, para

Strategic Derivatization for Building Block Applications

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature, containing both an amine and an ester group, as well as a chiral center. Strategic derivatization of these functional groups allows for the construction of more complex molecules.

The secondary amine can be N-acylated or N-alkylated to introduce a variety of substituents. organic-chemistry.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form different amides or converted to other functional groups. The amidation reactions discussed in section 5.2.3 are a prime example of this derivatization strategy. google.com

Furthermore, the combination of transformations at the amine, the ester, and the phenyl ring allows for the synthesis of a diverse library of compounds. For example, the product of an electrophilic aromatic substitution on the phenyl ring could undergo subsequent amidation at the ester position, leading to a multifunctional derivative. These derivatization strategies are fundamental in medicinal chemistry and materials science for creating new molecules with desired properties.

Methyl 2s 2 Methylamino 3 Phenylpropanoate As a Chiral Synthon in Complex Molecule Synthesis

Role in Peptide Synthesis

In peptide science, the incorporation of N-methylated amino acids like the parent acid of methyl (2S)-2-(methylamino)-3-phenylpropanoate (N-methyl-L-phenylalanine) is a key strategy for modulating the biological and physical properties of peptides. N-methylation can enhance metabolic stability, improve cell permeability, and constrain peptide conformation, which can lead to increased potency and receptor selectivity. peptide.comacs.org

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. peptide.com The integration of N-methylated amino acids such as Fmoc-N-methyl-L-phenylalanine into standard SPPS protocols, particularly the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, requires special considerations due to steric hindrance. researchgate.net

The N-methyl group impedes the approach of the incoming activated amino acid, making the coupling reaction to the secondary amine of N-methyl-L-phenylalanine significantly slower than coupling to a primary amine. researchgate.net Similarly, activating the carboxylic acid of Fmoc-N-methyl-L-phenylalanine for coupling to the terminal amine of the growing peptide chain is also challenging.

To overcome these kinetic barriers, specialized coupling reagents and conditions are employed. While standard reagents like HBTU and HCTU can be less effective, more potent activating agents are preferred. peptide.com

Key Coupling Reagents for N-Methylated Amino Acids:

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for these difficult couplings. peptide.comacs.org

PyAOP and PyBOP/HOAt: These phosphonium-based reagents are also considered powerful options for coupling sterically hindered amino acids. researchgate.net

Amino Acid Chlorides: In situ generation of Fmoc-amino acid chlorides provides a highly reactive species that can facilitate efficient, racemization-free coupling of N-methylated residues. researchgate.net

Protocols are often modified by increasing the excess of reagents, extending reaction times, or utilizing microwave-assisted synthesis to drive the coupling reactions to completion. acs.org Monitoring the reaction is also adapted; the standard ninhydrin test gives a weak or no color change with secondary amines, necessitating the use of alternative tests like the bromophenol blue test to confirm coupling completion. peptide.com

Table 1: Comparison of SPPS Coupling Conditions for Standard vs. N-Methylated Amino Acids

Parameter Standard Amino Acid Coupling N-Methylated Amino Acid Coupling
Reaction Rate Fast Slow due to steric hindrance researchgate.net
Coupling Reagents HBTU, HCTU, DIC/Oxyma HATU, PyAOP, PyBOP/HOAt, In-situ Acid Chlorides peptide.comresearchgate.netresearchgate.net
Reagent Equivalents Typically 2-4 eq. Often increased to ≥4 eq. peptide.com
Reaction Time 15-60 minutes 1 hour to several hours; may require double coupling peptide.com
Monitoring Ninhydrin Test Bromophenol Blue Test peptide.com

While SPPS is dominant, solution-phase synthesis remains valuable, especially for the production of shorter peptide fragments or for large-scale synthesis. In this context, coupling strategies must be highly efficient and minimize racemization. For N-methylated amino acids, methods that avoid harsh conditions and highly reactive intermediates are favored.

A notable strategy involves the in-situ generation of amino acid chlorides from Fmoc-protected N-methyl amino acids. This method has proven effective for the racemization-free coupling of sterically demanding residues and has been successfully applied in the total synthesis of complex cyclic peptides like Cyclosporin O. researchgate.net This approach highlights the utility of solution-phase methods for constructing challenging sequences that may be inefficient to produce on a solid support.

The primary reason for incorporating synthons like this compound into peptides is to create N-methylated analogs with improved pharmaceutical properties. N-methylation of the amide backbone introduces significant changes to the peptide's structure and function.

Advantages of N-Methylation:

Increased Proteolytic Stability: The methyl group shields the adjacent peptide bond from cleavage by proteases, extending the peptide's half-life in vivo. peptide.com

Conformational Constraint: The steric bulk of the methyl group restricts the rotation around the peptide bond (phi and psi dihedral angles), leading to a more defined conformation. This can lock the peptide into its bioactive shape, enhancing binding affinity and selectivity for its target receptor. acs.org

The synthesis of these fragments can be achieved by incorporating the N-methylated amino acid during standard SPPS or solution-phase synthesis as described above, or via on-resin methylation of a peptide after a standard amino acid has been incorporated. acs.orgacs.org

Application in Asymmetric Synthesis of Chiral Organic Compounds

Beyond peptides, the chiral scaffold of this compound is a valuable starting material for the asymmetric synthesis of other chiral molecules, including heterocycles and complex natural products.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Chiral synthons derived from amino acids are ideal starting points for their stereoselective synthesis. rsc.org this compound possesses the necessary functionality—a nucleophilic amine, an electrophilic ester carbonyl, and a defined stereocenter—to be elaborated into various heterocyclic systems.

For example, through a sequence of reactions such as reduction of the ester to an alcohol followed by intramolecular cyclization, or by participating in multi-component reactions, this synthon can be used to construct:

Chiral Piperazinones: By reacting with an activated alpha-halo-acetyl halide, followed by intramolecular cyclization.

Chiral Pyrrolidines and Pyrrolines: A modular synthetic strategy starting from protected amino acids can lead to Weinreb amides, which are then converted to aryl ketones and subsequently cyclized via reactions like carbonyl-olefin metathesis to form chiral pyrrolines. umich.edu

Morpholinones and other complex heterocycles: The amino and ester groups provide handles for building more complex ring systems while retaining the stereochemical integrity of the original alpha-carbon.

The benzyl (B1604629) side chain also offers a site for further functionalization or can be a key structural element in the final target molecule.

In asymmetric synthesis, a "chiral auxiliary" is a group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, leaving a chiral product. Derivatives of N-methyl-L-phenylalanine can function effectively in this capacity.

The general principle involves attaching the chiral scaffold to an achiral molecule (a pro-chiral substrate). The inherent stereochemistry and steric bulk of the phenylalanine derivative then block one face of the substrate, forcing an incoming reagent to attack from the opposite, less hindered face. du.ac.in

Examples of such transformations include:

Asymmetric Alkylation: The chiral auxiliary can be used to form a chiral enolate. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity, controlled by the chiral scaffold. du.ac.in

Asymmetric Aldol (B89426) and Michael Additions: The chiral auxiliary directs the stereochemical outcome of additions to carbonyls or α,β-unsaturated systems. nih.gov

After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recycled. This strategy leverages the readily available chirality of amino acids to create new, valuable chiral molecules that would otherwise be difficult to synthesize stereoselectively. wikipedia.org

Precursor for Advanced Chiral Amino Acid Derivatives

The structural framework of this compound provides a robust platform for the synthesis of a variety of advanced chiral amino acid derivatives. The presence of the methyl ester, the secondary amine, and the chiral center allows for selective modifications to generate molecules with tailored properties and functionalities.

Synthesis of Constrained Phenylalanine Analogues

Conformationally restricted analogues of phenylalanine are of significant interest in medicinal chemistry as they can enforce specific peptide conformations, leading to enhanced biological activity and selectivity. While direct examples of the synthesis of constrained phenylalanine analogues starting specifically from this compound are not extensively detailed in publicly available research, the principles of amino acid chemistry suggest its utility in such transformations.

The general strategy for creating constrained analogues often involves intramolecular cyclization reactions. For instance, the N-methylamino and the ester functionalities of this compound could be strategically utilized to form cyclic structures. Theoretical studies on cyclopropane analogues of phenylalanine, such as (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, highlight the importance of conformational analysis in the design of such constrained systems rsc.org. The synthesis of these complex structures often relies on multi-step sequences where a chiral building block dictates the stereochemistry of the final product.

One can envision synthetic pathways where the secondary amine of this compound is further functionalized with a group that can undergo a cyclization reaction with the phenyl ring or the propanoate backbone. For example, intramolecular Friedel-Crafts reactions or ring-closing metathesis could be employed to create cyclic systems, thereby restricting the conformational freedom of the phenylalanine side chain. The N-methylation in the starting material can also influence the conformational preferences of the resulting cyclic peptides and peptidomimetics mdpi.com.

Type of Constrained Analogue Potential Synthetic Strategy Key Transformation
Tetrahydroisoquinoline DerivativesPictet-Spengler ReactionIntramolecular cyclization of a β-arylethylamine with an aldehyde or ketone.
Cyclic PeptidesMacrolactamizationIntramolecular amide bond formation between the N-terminus and a C-terminal activating group.
Indane and Tetralin DerivativesIntramolecular Friedel-Crafts AlkylationCyclization of a side chain onto the aromatic ring.

Table 1: Potential Strategies for Synthesizing Constrained Phenylalanine Analogues

Preparation of Functionalized Amino Acid Scaffolds

Functionalized amino acid scaffolds are crucial building blocks for the synthesis of peptidomimetics, natural products, and pharmaceuticals. This compound serves as a valuable precursor for such scaffolds due to its readily modifiable functional groups.

The N-methyl group offers a point of differentiation from its primary amine counterpart, influencing the molecule's reactivity and the properties of the resulting scaffolds. N-alkylation of amino acids is a known strategy to enhance proteolytic stability and membrane permeability in peptides mdpi.com.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines to form amide bonds. Alternatively, the ester can be reduced to an alcohol, providing another site for functionalization. The secondary amine can be acylated, alkylated, or used in other coupling reactions to introduce diverse functionalities.

Research in the broader field of amino acid derivatization demonstrates various methods to create functionalized scaffolds. For example, N-acylation of amino esters with various carboxylic acids is a common strategy to produce a library of compounds with diverse side chains scielo.org.mx. While specific studies detailing the extensive use of this compound for a wide array of functionalized scaffolds are limited, the fundamental reactivity of its functional groups makes it an adaptable starting material.

Functional Group Reaction Product Potential Application
Methyl EsterHydrolysisCarboxylic AcidPeptide synthesis, amide bond formation
Methyl EsterReductionPrimary AlcoholEther or ester formation, introduction of labels
N-MethylaminoAcylationN-MethylamideModification of electronic and steric properties
N-MethylaminoReductive AminationN-Alkyl, N-methylaminoIntroduction of diverse side chains

Table 2: Functionalization of this compound

Role in Materials Science (e.g., Polymer Synthesis with Chiral Moieties)

The incorporation of chiral moieties into polymers is a rapidly growing area of materials science, as it can impart unique optical, mechanical, and recognition properties to the resulting materials. Amino acids and their derivatives are excellent candidates for chiral monomers due to their natural abundance, well-defined stereochemistry, and biocompatibility.

While the direct polymerization of this compound is not a common approach, it can be derivatized to create polymerizable monomers. For instance, the N-methylamino group could be functionalized with a polymerizable group like an acrylate or a styrenic moiety. Subsequent polymerization of such a monomer would lead to a chiral polymer with pendant N-methyl-phenylalanine methyl ester groups.

A study by Maulik et al. describes the synthesis of chiral diacetylene monomers from R- and S-phenylalanine methyl ester rsc.orgresearchgate.net. These monomers undergo topochemical polymerization to yield polydiacetylenes with chiroptical properties. This approach highlights how amino acid esters can be incorporated into polymer backbones to create functional materials. Although this study does not use the N-methylated version, it provides a clear precedent for the use of phenylalanine derivatives in polymer synthesis.

The presence of the chiral N-methyl-phenylalanine moiety in a polymer can influence the polymer's secondary structure, leading to the formation of helical or other ordered conformations. These chiral polymers can have applications in chiral separations, asymmetric catalysis, and as chiroptical materials.

Polymer Type Monomer Synthesis Strategy Potential Application
PolydiacetyleneCoupling of a diacetylene-containing carboxylic acid to the amino group.Chiral sensors, optical materials
PolyacrylateAcylation of the amino group with acryloyl chloride.Chiral stationary phases, biocompatible materials
PolystyreneAttachment of a vinylbenzyl group to the amino group.Chiral recognition, asymmetric catalysis

Table 3: Potential Routes to Chiral Polymers

Methodological Advancements and Future Research Trajectories Concerning Methyl 2s 2 Methylamino 3 Phenylpropanoate

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to the development of new synthetic pathways, aiming to reduce waste, minimize energy consumption, and use renewable resources. For the synthesis of methyl (2S)-2-(methylamino)-3-phenylpropanoate, two key areas of advancement are biocatalysis and flow chemistry.

Biocatalysis offers a powerful green alternative to traditional chemical methods. semanticscholar.org The use of enzymes allows for reactions to be conducted under mild conditions, typically in aqueous media, with exceptional levels of stereoselectivity. semanticscholar.org For instance, lipases can be employed for the highly selective esterification of the parent amino acid, while other enzymes could facilitate the N-methylation step. One underutilized approach is the use of "deprotectase" biocatalysts, which can selectively remove protecting groups from molecules, a common requirement in multi-step syntheses. rsc.org This enzymatic approach avoids the harsh reagents and extensive workup procedures often associated with conventional protecting group chemistry. rsc.org

Flow chemistry , the practice of performing chemical reactions in a continuous stream rather than a batch reactor, presents significant advantages in sustainability and efficiency. polimi.it Continuous-flow systems enhance heat and mass transfer, allowing for superior control over reaction conditions, which can lead to higher yields and purities. polimi.it This method also improves safety by minimizing the volume of hazardous reagents at any given time and enables the integration of in-line purification and analysis steps, streamlining the entire synthetic process. thieme-connect.deuc.pt The transposition of a reaction from batch to flow can dramatically reduce reaction times; for example, an aldol (B89426) reaction that took 24 hours in batch was completed in just 20 minutes in a flow system. nih.gov

Table 1: Comparison of Synthetic Approaches for Amino Acid Ester Synthesis

Parameter Traditional Batch Synthesis Green Flow/Biocatalytic Synthesis
Solvent Often organic, volatile solvents Aqueous media, green solvents
Temperature Often elevated temperatures Mild, near-ambient temperatures
Catalyst Stoichiometric reagents, heavy metals Recyclable enzymes, heterogeneous catalysts
Waste Generation High, including byproducts and solvents Minimized, often biodegradable waste semanticscholar.org
Reaction Time Hours to days Minutes to hours nih.gov

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by transforming how reaction pathways are designed and optimized. nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and refine reaction conditions without the need for extensive trial-and-error experimentation. mdpi.com

For a target molecule like this compound, AI can be applied in several ways:

Retrosynthesis Planning: AI-driven tools can propose multiple synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. openreview.net These models go beyond simple database lookups, using learned chemical rules to invent novel disconnections. nih.gov

Reaction Outcome Prediction: ML models can predict the yield and potential byproducts of a reaction under specific conditions (temperature, solvent, catalyst), allowing chemists to select the most promising parameters before entering the lab. mdpi.com Some models treat reaction prediction as a translation problem, converting a sequence of reactants into a product sequence. mdpi.com

Automated Optimization: When integrated with laboratory automation, ML algorithms can perform active learning, where the model suggests experiments, analyzes the results, and uses the new data to propose the next set of conditions in a closed loop to rapidly find the optimal reaction parameters. nih.gov

Table 2: Applications of AI/ML in the Synthesis of this compound

AI/ML Application Function Potential Impact on Synthesis
Computer-Aided Synthesis Planning (CASP) Proposes novel retrosynthetic routes from target to starting materials. nih.govmdpi.com Discovery of more efficient, cost-effective, or greener synthetic pathways.
Forward Reaction Prediction Predicts the product(s) of a given set of reactants and reagents. mdpi.com Reduces failed experiments by vetting proposed reaction steps in silico.
Reaction Condition Optimization Recommends optimal solvent, temperature, and catalyst for a desired outcome. Increases reaction yield and selectivity while minimizing resource consumption.

| Generative Models | Designs novel catalysts or reagents tailored for a specific transformation. easpublisher.com | Creation of highly specialized catalysts for challenging steps like selective N-methylation. |

High-Throughput Screening for Novel Synthetic Transformations

High-Throughput Screening (HTS) is a methodology that uses automation and miniaturization to rapidly test thousands of different reaction conditions or catalysts in parallel. nih.gov Originally developed for drug discovery, HTS is now a powerful tool for discovering and optimizing synthetic transformations. combichemistry.com The goal is to accelerate the discovery process by screening large libraries of compounds or conditions at a rate that can exceed 20,000 experiments per week. combichemistry.com

In the context of synthesizing this compound, HTS could be used to:

Discover Novel Catalysts: Screen a large library of potential metal-ligand complexes or biocatalysts for the key N-methylation and esterification steps to identify catalysts with superior activity, selectivity, or stability.

Optimize Reaction Conditions: Rapidly evaluate a wide array of solvents, bases, temperatures, and reactant ratios in a miniaturized format (e.g., 384- or 1536-well plates) to identify the optimal conditions for maximizing yield and purity. nih.gov

Explore New Reaction Space: Test unconventional combinations of reagents and catalysts to uncover entirely new synthetic transformations that could lead to the target molecule.

Recent technological advancements, such as fiber-optic array scanning technology (FAST), enable the screening of bead-based libraries at rates of up to 5 million compounds per minute, dramatically expanding the scale of HTS campaigns. nih.govchemrxiv.org

Table 3: Illustrative HTS Plate Design for N-Methylation Reaction Optimization

Well Range Catalyst Solvent Temperature (°C)
A1-H1 Catalyst A Toluene 25
A2-H2 Catalyst B Toluene 25
A3-H3 Catalyst A Acetonitrile 25
A4-H4 Catalyst B Acetonitrile 25
A5-H5 Catalyst A Toluene 50
A6-H6 Catalyst B Toluene 50

Exploration of Emerging Catalytic Systems for Efficiency and Selectivity

Catalysis is central to efficient chemical synthesis, and the development of novel catalytic systems is a continuous driver of innovation. mdpi.com For the synthesis of this compound, research is focused on both biocatalytic and chemocatalytic systems that offer improved performance over traditional methods.

Emerging Biocatalysts: Beyond simple lipases, researchers are exploring engineered enzymes and multi-enzyme cascades. rsc.org For example, a two-step, one-pot cascade using an esterase and an amidohydrolase has been developed for the deprotection of doubly-protected amino acids, showcasing the potential for complex transformations using biocatalysts. rsc.org The immobilization of enzymes on solid supports, such as in the commercial biocatalyst Novozym 435, allows for easy separation from the reaction mixture and repeated reuse, enhancing the economic and environmental viability of the process. mdpi.com

Advanced Chemocatalysts: In the realm of chemocatalysis, significant progress is being made in developing catalysts with higher activity and selectivity. This includes:

Heterogeneous Catalysts: Palladium supported on silicon carbide (Pd/SiC) has been shown to be effective for chemoselective hydrogenation reactions, which could be relevant for precursor synthesis or purification steps. mdpi.com These solid-supported catalysts are easily recovered and reused.

Homogeneous Catalysts: Novel copper(I) complexes have demonstrated high efficiency in reactions for synthesizing 1,2,3-triazoles, indicating the potential for developing specialized copper catalysts for other transformations like N-alkylation. mdpi.com The use of Raney nickel as a catalyst in the hydrogenation of 3-methylamino-1-propiophenone hydrochloride highlights the continued relevance of established catalysts in new, optimized processes. google.com

Table 4: Comparison of Catalytic Systems for Key Synthetic Steps

Catalytic System Reaction Step Advantages Disadvantages
Immobilized Lipase (e.g., Novozym 435) Esterification High selectivity, mild conditions, reusable mdpi.com Limited solvent/temperature stability
Engineered Deprotectase Protecting group removal Exquisite selectivity, avoids harsh chemicals rsc.org Enzyme development can be resource-intensive
Pd on Silicon Carbide Hydrogenation High chemoselectivity, reusable, suitable for flow chemistry mdpi.com Higher cost of palladium

| Raney Nickel | Reduction | Cost-effective, highly active | Pyrophoric, requires careful handling google.com |


Q & A

Q. What are the common synthetic routes for methyl (2S)-2-(methylamino)-3-phenylpropanoate, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including esterification, amidation, and chiral resolution. Key steps include:
  • Chiral Pool Synthesis : Starting from L-phenylalanine derivatives, introducing methylamino groups via reductive amination (e.g., using NaBH3_3CN) .
  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by HCl-mediated deprotection .
  • Solvent Optimization : Ethanol/methanol as solvents with catalysts like DIEA to enhance reaction rates .
    Critical parameters:
  • Temperature : Strict control (0–25°C) to avoid racemization.
  • Purification : Column chromatography (e.g., silica gel, gradient elution with PE/EtOAc) to isolate diastereomers .
  • Monitoring : Thin-layer chromatography (TLC) for reaction progress .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm stereochemistry and functional groups (e.g., δ 3.79 ppm for methoxy groups) .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 477.23) .
  • Chiral HPLC : To assess enantiomeric excess (>98% purity) using chiral stationary phases (e.g., CHIRALPAK® columns) .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Enzyme/Receptor Binding : Used to study interactions with targets like IL-17A via structure-activity relationship (SAR) models .
  • Neuropharmacology : Analogous compounds show modulation of neurotransmitter pathways (e.g., dopamine receptors) .
  • Prodrug Development : Ester derivatives improve bioavailability in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Purity Verification : Re-analyze compounds using chiral HPLC and NMR to confirm stereochemical consistency .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control buffers to minimize variability .
  • Comparative Studies : Test analogs (e.g., enantiomers, fluorinated variants) to isolate structural determinants of activity .

Q. What strategies are effective in optimizing diastereomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce stereochemistry .
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Chromatographic Separation : Flash chromatography with optimized solvent gradients (e.g., 2:1 PE/EtOAc → 0:1) .

Q. How does the stereochemical configuration at the 2-position influence biological activity and receptor binding affinity?

  • Methodological Answer :
  • Molecular Docking : Compare (2S) vs. (2R) configurations using software like AutoDock Vina to predict binding poses .
  • SAR Studies : Synthesize analogs (e.g., methyl (2R)-isomer) and test in receptor assays (e.g., IC50_{50} shifts from nM to μM ranges) .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve stereospecific interactions .

Q. What computational methods predict the metabolic pathways of this compound, and how do they correlate with experimental data?

  • Methodological Answer :
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, CYP450 oxidation) .
  • In Vitro Validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Correlation Metrics : Compare predicted vs. observed half-lives (e.g., <10% error in t1/2_{1/2} predictions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.